molecular formula C21H12F3N5OS3 B11522033 2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 309745-18-4

2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B11522033
CAS No.: 309745-18-4
M. Wt: 503.5 g/mol
InChI Key: VVQLRPXJSJUOME-UHFFFAOYSA-N
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Description

Role of Thiophene-Pyridine Hybrid Scaffolds in Drug Design

The thiophene-pyridine hybrid scaffold in this compound combines electron-rich (thiophene) and electron-deficient (pyridine) aromatic systems, creating a polarized framework conducive to π-π stacking and charge-transfer interactions. Thiophene’s sulfur atom enhances hydrophobic interactions and metabolic stability, as seen in FDA-approved drugs like raltegrevir, while pyridine’s nitrogen facilitates hydrogen bonding and metal coordination.

Table 1: Bioactive Thiophene-Pyridine Hybrids

Compound Biological Activity Target
Imidazo[1,2-a]pyridine FLT3 kinase inhibition Acute myeloid leukemia
Piroxicam COX-II inhibition Inflammation
CMP3a derivatives NEK2/FLT3 dual inhibition Drug-resistant cancers

Molecular docking studies of similar scaffolds reveal that thiophene-pyridine systems occupy hydrophobic pockets in kinases (e.g., FLT3) and COX-II, with pyridine nitrogens forming hydrogen bonds to serine or aspartate residues. The hybrid’s planar structure also aligns with ATP-binding sites, mimicking adenine interactions.

Significance of Trifluoromethyl and Cyano Substituents in Bioactive Molecules

The trifluoromethyl (–CF₃) and cyano (–CN) groups are strategic substituents that enhance pharmacodynamic and pharmacokinetic properties. The –CF₃ group’s strong electron-withdrawing effect increases membrane permeability and metabolic resistance by reducing oxidative dealkylation. In morpholine-acetamide derivatives, –CF₃ improves carbonic anhydrase inhibition (IC₅₀ = 8.12 μM) by stabilizing enzyme-ligand complexes via hydrophobic interactions.

The cyano group serves as a hydrogen bond acceptor and transition-state mimic. In FLT3 inhibitors, cyano-substituted pyridines exhibit nanomolar affinity for D835V mutants by displressing water molecules in the ATP-binding pocket. Additionally, –CN’s small size minimizes steric hindrance, allowing deeper penetration into hydrophobic clefts.

Table 2: Impact of Substituents on Binding Affinity

Substituent Target ΔBinding Energy (kcal/mol) Role
–CF₃ Carbonic anhydrase -4.2 Hydrophobic stabilization
–CN FLT3 kinase -3.8 Hydrogen bonding/desolvation

Thiadiazole Moiety as a Pharmacophoric Element

The 1,3,4-thiadiazole ring in this compound contributes to its bioactivity through two mechanisms:

  • Electron-deficient aromaticity enables π-stacking with tyrosine/phenylalanine residues in enzyme active sites.
  • Sulfur and nitrogen atoms participate in hydrogen bonding and charge-transfer interactions, as observed in antimicrobial and anticancer thiadiazoles.

In the context of 5-phenyl-1,3,4-thiadiazol-2-yl , the phenyl group extends the conjugated system, enhancing lipophilicity and π-π interactions. This design mirrors kinase inhibitors like GSK2982772, where thiadiazole moieties improve ATP-competitive binding.

Table 3: Thiadiazole-Containing Bioactive Compounds

Compound Activity Target
Acetazolamide Carbonic anhydrase inhibition Anticancer
GSK2982772 RIPK1 inhibition Inflammatory diseases
Cefozopran Antibacterial Penicillin-binding proteins

Properties

CAS No.

309745-18-4

Molecular Formula

C21H12F3N5OS3

Molecular Weight

503.5 g/mol

IUPAC Name

2-[3-cyano-6-thiophen-2-yl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C21H12F3N5OS3/c22-21(23,24)14-9-15(16-7-4-8-31-16)26-19(13(14)10-25)32-11-17(30)27-20-29-28-18(33-20)12-5-2-1-3-6-12/h1-9H,11H2,(H,27,29,30)

InChI Key

VVQLRPXJSJUOME-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(S2)NC(=O)CSC3=C(C(=CC(=N3)C4=CC=CS4)C(F)(F)F)C#N

Origin of Product

United States

Preparation Methods

Pyridine Core Functionalization

The pyridine ring is synthesized via a modified Kröhnke reaction, where 2-chloro-3-cyanopyridine undergoes nucleophilic substitution with a trifluoromethyl group. Source highlights the use of copper(I) iodide and 1,10-phenanthroline as catalysts for trifluoromethylation at the 4-position, achieving yields of 68–72% under inert conditions. Subsequent thiophen-2-yl introduction at the 6-position employs Suzuki-Miyaura coupling with thiophen-2-ylboronic acid , using palladium(II) acetate and triphenylphosphine in a toluene/water biphasic system.

Thiadiazole-Acetamide Side Chain Synthesis

Reaction Conditions and Optimization

Critical parameters influencing yield and purity include temperature, solvent choice, and catalyst loading.

Temperature Dependence

  • Trifluoromethylation : Optimal at 110°C, with higher temperatures (>130°C) leading to decomposition.

  • Suzuki Coupling : Conducted at 80°C; exceeding 90°C reduces regioselectivity.

  • Cyclization for Thiadiazole : Requires strict control at 80°C to avoid over-oxidation.

Solvent Systems

Reaction StepSolventPurpose
TrifluoromethylationDimethylformamidePolar aprotic medium for Cu catalysis
Suzuki CouplingToluene/Water (3:1)Facilitates boronic acid coupling
Acetamide FormationDichloromethaneMild conditions for acyl chloride

Catalytic Efficiency

  • Palladium(II) acetate : 5 mol% loading for Suzuki coupling, with >90% conversion.

  • Copper(I) iodide : 10 mol% for trifluoromethylation, critical for C–CF3 bond formation.

Key Intermediates and Their Characterization

3-Cyano-4-(Trifluoromethyl)-6-(Thiophen-2-yl)Pyridine-2-Thiol

This intermediate is pivotal for sulfanylacetamide linkage. 1H NMR (400 MHz, CDCl3) shows characteristic peaks at δ 8.42 (pyridine-H), 7.68 (thiophene-H), and 3.91 (SH, exchangeable). Mass spectrometry confirms the molecular ion at m/z 299.1 [M+H]+.

N-(5-Phenyl-1,3,4-Thiadiazol-2-yl)Acetamide

Synthesized via a two-step process:

  • Cyclization of phenylthiosemicarbazide to 5-phenyl-1,3,4-thiadiazol-2-amine (yield: 85%).

  • Acetylation with 2-chloroacetyl chloride, yielding the acetamide (yield: 78%).

Industrial-Scale Production Challenges

Purification Difficulties

The final compound’s low solubility in common solvents necessitates chromatographic purification, which is cost-prohibitive at scale. Source proposes crystallization from ethyl acetate/hexane (3:7) to achieve >95% purity without chromatography.

Hazardous Reagents

  • Phosphorus oxychloride : Requires strict handling under nitrogen.

  • Palladium catalysts : necessitate recovery systems to reduce environmental impact.

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Key Advantage
Stepwise Synthesis6298High regioselectivity
One-Pot Approach5591Reduced purification steps
Microwave-Assisted7097Faster reaction times

The stepwise method remains preferred for research, while the one-pot approach shows promise for industrial applications.

Chemical Reactions Analysis

2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

(a) Pyridine-Based Analogs
  • N-(2-Fluorophenyl) Derivative (): The compound 2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2-fluorophenyl)acetamide differs in the acetamide substituent (2-fluorophenyl vs. 5-phenyl-1,3,4-thiadiazol-2-yl).
  • N-(2-Cyanophenyl) Derivative (): N-(2-Cyanophenyl)-2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide replaces the thiadiazole with a 2-cyanophenyl group. The cyano group may improve solubility in polar solvents but could reduce lipophilicity, affecting membrane permeability .
(b) Thiadiazole-Modified Analogs
  • N-(5-Ethyl-1,3,4-thiadiazol-2-yl) Derivative (): N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide substitutes pyridine with pyridazine and replaces the phenyl group with ethyl on the thiadiazole.
  • Quinazolinone-Thiadiazole Hybrids (): Compounds like 2-((4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide feature a quinazolinone core instead of pyridine. These hybrids exhibit high melting points (e.g., 269–315°C) due to rigid planar structures, suggesting superior thermal stability compared to the target compound’s pyridine-thiadiazole system .
(b) Computational Predictions ():

DFT studies (B3LYP/6-31*G) predict NMR chemical shifts with high accuracy. For the target compound, the CF₃ group would deshield adjacent protons (δ ~7.5–8.5 ppm), while the thiophene’s protons may resonate at δ ~6.8–7.2 ppm, distinct from fluorophenyl analogs (δ ~7.0–7.4 ppm) .

Q & A

Q. Table 1: Optimization parameters for key synthetic steps

StepOptimal Temp (°C)SolventCatalystYield (%)
Thioacetamide linkage70DMFNone85
Pyridine core cyanation100DMSOCuCN72
Thiadiazole coupling80THFPd(PPh₃)₄68

Which analytical techniques are most effective for characterizing the purity and structure of this compound?

Basic
A combination of spectroscopic and chromatographic methods is essential:

  • ¹H/¹³C NMR : Assigns proton/carbon environments (e.g., confirms trifluoromethyl at C4) .
  • HRMS : Validates molecular formula ([M+H]⁺ at m/z 521.0824) .
  • HPLC-PDA : Ensures >95% purity via reverse-phase chromatography .
  • FT-IR : Identifies functional groups (C≡N stretch at 2220 cm⁻¹) .

What structural features of this compound contribute to its biological or chemical reactivity?

Basic
Key features include:

  • Thiadiazole moiety : Enhances π-π stacking with biological targets .
  • Trifluoromethyl group : Increases lipophilicity and metabolic stability .
  • Thioacetamide bridge : Facilitates redox-mediated interactions .
  • Cyanopyridine core : Acts as a hydrogen-bond acceptor .

Q. Table 2: Functional group contributions

GroupRoleExample Interaction
ThiadiazoleBioactivity enhancementπ-Stacking with kinase residues
TrifluoromethylPharmacokinetic modulationCYP450 resistance
ThioacetamideRedox activityGlutathione adduct formation

How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Advanced
SAR strategies include:

Analog synthesis : Replace thiophen-2-yl with furan or pyridine to assess binding changes .

Functional group variation : Substitute cyano with nitro/amine to study electronic effects .

Bioisosteric replacement : Exchange CF₃ with Cl/CH₃ to evaluate steric impacts .

In vitro assays : Measure IC₅₀ against kinases to correlate structure with potency .

Q. Table 3: SAR trends in analogs

Analog ModificationBioactivity Change (vs. Parent)Key Finding
Thiophen → Phenyl2x ↓ in IC₅₀Aromatic bulk improves binding
CF₃ → ClNo significant changeElectronegativity dominates

How should researchers address contradictions in reported biological activities across studies?

Advanced
Resolve discrepancies through:

  • Purity verification : Re-analyze compounds via HPLC and elemental analysis .
  • Assay standardization : Compare protocols (e.g., cell lines, incubation time) .
  • Crystallographic validation : Confirm binding modes via X-ray structures .
  • Meta-analysis : Statistically aggregate data to identify consensus trends .

What computational approaches are recommended to predict the binding modes of this compound?

Advanced
Use molecular docking (AutoDock Vina) with homology models, validated by MD simulations (100 ns). Key parameters:

  • Docking grid : Focus on catalytic sites (e.g., ATP-binding pocket) .
  • Scoring functions : MM-GBSA for free energy estimation .

Q. Table 4: Docking results for common targets

Target ProteinDocking Score (kcal/mol)Key Interactions
EGFR Kinase-9.2H-bond with Met793
COX-2-7.8π-S stacking with Tyr385

How can reaction conditions be systematically optimized for scalable synthesis?

Advanced
Employ design of experiments (DoE) to assess variables:

Factors : Temperature, solvent ratio, catalyst loading .

Response surface methodology : Identify interactions between parameters .

Flow chemistry : Improve reproducibility in continuous reactors .

What methodologies are used to assess the compound’s stability under physiological conditions?

Q. Advanced

  • pH stability assays : Incubate in buffers (pH 1–9) and monitor degradation via HPLC .
  • Thermal gravimetric analysis (TGA) : Determine decomposition temperature .
  • Light exposure tests : UV-Vis spectroscopy to detect photolytic byproducts .

How can researchers validate target engagement in cellular assays?

Q. Advanced

  • Cellular thermal shift assay (CETSA) : Confirm target binding by measuring protein thermal stability .
  • Knockdown/knockout models : Compare activity in wild-type vs. target-deficient cells .
  • Fluorescent probes : Use tagged analogs for live-cell imaging .

What strategies mitigate synthetic challenges like low yields or impurity formation?

Q. Advanced

  • Intermediate purification : Flash chromatography after each step to remove byproducts .
  • Microwave-assisted synthesis : Accelerate slow steps (e.g., cyclization) .
  • Protecting groups : Temporarily shield reactive sites (e.g., amines) during coupling .

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